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Glycerone phosphate(2-)

Cat. No.: B1226969
M. Wt: 168.04 g/mol
InChI Key: GNGACRATGGDKBX-UHFFFAOYSA-L
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Description

Significance as a Pivotal Triose Phosphate (B84403) Intermediate

Glycerone phosphate(2-) is one of the two triose phosphate isomers, along with glyceraldehyde 3-phosphate (G3P), that are central to carbohydrate metabolism. wikipedia.orgwikipedia.org Its significance stems from its position as a key junction point in several major metabolic routes.

In glycolysis , the breakdown of glucose for energy, fructose (B13574) 1,6-bisphosphate is cleaved to form glycerone phosphate(2-) and glyceraldehyde 3-phosphate. wikipedia.orgsapientia.ro Glycerone phosphate(2-) is then rapidly and reversibly isomerized to glyceraldehyde 3-phosphate by the enzyme triosephosphate isomerase, allowing it to proceed through the remainder of the glycolytic pathway. core.ac.ukebi.ac.uk This isomerization is crucial for efficient energy production. wikipedia.org

Beyond glycolysis, glycerone phosphate(2-) plays a vital role in:

Gluconeogenesis : The synthesis of glucose from non-carbohydrate precursors, where it serves as a building block. taylorandfrancis.comnih.gov

Lipid Biosynthesis : It can be reduced to L-glycerol-3-phosphate, which provides the glycerol (B35011) backbone for the synthesis of triglycerides and other lipids. wikipedia.orgnih.gov

Calvin Cycle : In photosynthetic organisms, glycerone phosphate(2-) is a product of the reduction of 1,3-bisphosphoglycerate and is used in the regeneration of ribulose 5-phosphate, a key carbohydrate in the cycle. wikipedia.org

Ether-Lipid Biosynthesis : It is a precursor in the synthesis of ether lipids, a process observed in organisms like the protozoan parasite Leishmania mexicana. wikipedia.org

The central position of glycerone phosphate(2-) is underscored by the fact that it is a metabolite found in a wide range of organisms, from bacteria like Escherichia coli to eukaryotes such as Saccharomyces cerevisiae (baker's yeast) and humans. ebi.ac.uknih.gov

Historical Context of Glycerone Phosphate(2-) Discovery in Metabolic Pathways

The discovery of glycerone phosphate(2-) is intrinsically linked to the elucidation of the glycolytic pathway, a cornerstone of biochemistry. While a precise timeline for the discovery of this specific compound is intertwined with the broader understanding of glycolysis, key insights emerged from the study of enzymes and their substrates.

The enzyme that interconverts glycerone phosphate(2-) and glyceraldehyde 3-phosphate, triosephosphate isomerase, has been extensively studied, shedding light on the role of its substrates. ebi.ac.uk Research into the mechanism of this enzyme, including the formation of an enediol intermediate, was crucial in understanding the dynamic nature of these triose phosphates. wikipedia.orgnih.gov

Furthermore, the discovery of non-enzymatic metabolic pathways has provided a deeper evolutionary context for the role of glycerone phosphate(2-). portlandpress.com Studies have shown that under certain conditions, such as the presence of iron, intermediates of glycolysis, including glycerone phosphate(2-), can be interconverted, suggesting a potential prebiotic origin for these metabolic routes. portlandpress.com This research highlights the fundamental chemical properties of molecules like glycerone phosphate(2-) that may have predated enzymatic catalysis.

The chemical instability of glycerone phosphate(2-), which can degrade into methylglyoxal (B44143), also played a role in understanding its metabolic significance and the evolution of enzymes to efficiently channel it through productive pathways. core.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5O6P-2 B1226969 Glycerone phosphate(2-)

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-hydroxy-2-oxopropyl) phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O6P/c4-1-3(5)2-9-10(6,7)8/h4H,1-2H2,(H2,6,7,8)/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGACRATGGDKBX-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)COP(=O)([O-])[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5O6P-2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101230956
Record name 2-Propanone, 1-hydroxy-3-(phosphonooxy)-, ion(2-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101230956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10030-20-3
Record name 2-Propanone, 1-hydroxy-3-(phosphonooxy)-, ion(2-)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10030-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanone, 1-hydroxy-3-(phosphonooxy)-, ion(2-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101230956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Core Metabolic Pathways Involving Glycerone Phosphate 2

Glycolysis: Formation and Subsequent Utilization

Glycolysis, the universal pathway for glucose breakdown, features glycerone phosphate(2-) as a key product in its preparatory phase. This phase involves the investment of energy to split a six-carbon glucose molecule into two three-carbon molecules.

Fructose (B13574) 1,6-Bisphosphate Cleavage and Glycerone Phosphate(2-) Production

In the fourth step of glycolysis, the enzyme fructose-1,6-bisphosphate aldolase (B8822740) catalyzes the cleavage of fructose 1,6-bisphosphate, a six-carbon sugar, into two distinct three-carbon molecules: glyceraldehyde 3-phosphate (GAP) and glycerone phosphate(2-). nih.govproteopedia.orglibretexts.orgwikipedia.org This reaction is a reversible aldol (B89426) cleavage. nih.govproteopedia.org The enzyme facilitates the breaking of the bond between the third and fourth carbons of the fructose 1,6-bisphosphate molecule. libretexts.org

Isomerization to Glyceraldehyde 3-Phosphate by Triose Phosphate (B84403) Isomerase

Gluconeogenesis: Synthesis from Non-Carbohydrate Precursors

Gluconeogenesis is the metabolic pathway that synthesizes glucose from non-carbohydrate precursors, such as lactate (B86563), glycerol (B35011), and certain amino acids. wikipedia.org This process is essential for maintaining blood glucose levels during periods of fasting or starvation. wikipedia.org Many of the reactions in gluconeogenesis are the reverse of those in glycolysis.

In this pathway, glycerone phosphate(2-) is formed from various precursors. For instance, glycerol released from the breakdown of triglycerides can be converted to glycerol 3-phosphate and then oxidized to form glycerone phosphate(2-). wikipedia.orgwikipedia.org This glycerone phosphate(2-) can then be isomerized to glyceraldehyde 3-phosphate, and the two can be combined to form fructose 1,6-bisphosphate in a reversal of the aldolase reaction seen in glycolysis. uniprot.orgwikipathways.org This step is catalyzed by the same aldolase enzyme. uniprot.org From there, a series of reactions leads to the production of glucose. libretexts.org

Photosynthesis (Calvin Cycle): Role in Carbon Fixation and Regeneration

In photosynthetic organisms, the Calvin cycle is the primary pathway for converting carbon dioxide into organic compounds. Glycerone phosphate(2-) is a key intermediate in this process, participating in both the reduction and regeneration phases. wikipedia.orgbyjus.com

Glycerone Phosphate(2-) as a Product of 1,3-Bisphosphoglycerate Reduction

During the reduction phase of the Calvin cycle, the molecule 1,3-bisphosphoglycerate is reduced to form glyceraldehyde 3-phosphate. wikipedia.orgwikipedia.orgkhanacademy.org This reaction is catalyzed by the enzyme glyceraldehyde-3-phosphate dehydrogenase and utilizes NADPH as the reducing agent. rose-hulman.edu Subsequently, some of the glyceraldehyde 3-phosphate is isomerized to glycerone phosphate(2-) by triose phosphate isomerase, mirroring the reaction in glycolysis. byjus.com

Involvement in Hexose and Heptose Phosphate Synthesis within the Cycle

Both glycerone phosphate(2-) and glyceraldehyde 3-phosphate are crucial for the regeneration of the initial CO2 acceptor molecule, ribulose-1,5-bisphosphate, and for the synthesis of other carbohydrates. byjus.comsavemyexams.com In a series of complex reactions, these three-carbon molecules are used to build larger sugar phosphates. For example, glycerone phosphate(2-) and glyceraldehyde 3-phosphate can be combined by aldolase to form fructose 1,6-bisphosphate, a six-carbon sugar phosphate. wikipedia.orgbionity.com Furthermore, glycerone phosphate(2-) is involved in the synthesis of sedoheptulose (B1238255) 1,7-bisphosphate, a seven-carbon sugar phosphate, which is another key intermediate in the regeneration phase of the Calvin cycle. wikipedia.orgbionity.comwikipedia.org

Enzymatic Interconversions and Mechanistic Studies of Glycerone Phosphate 2

Triose Phosphate (B84403) Isomerase (TPI)

Triosephosphate isomerase (TPI or TIM) is a highly efficient enzyme that catalyzes the reversible isomerization of glycerone phosphate(2-) to D-glyceraldehyde 3-phosphate (G3P). proteopedia.orgebi.ac.uk This reaction is a critical step in the glycolytic pathway, ensuring that both triose phosphate molecules derived from fructose-1,6-bisphosphate can be further metabolized. fiveable.me TPI is often cited as a "catalytically perfect" enzyme, meaning its reaction rate is primarily limited by the rate at which the substrate can diffuse to the active site. proteopedia.org

The isomerization of glycerone phosphate(2-) to G3P proceeds via an acid-base-mediated mechanism involving an cis-enediol(ate) intermediate. proteopedia.orgwikipedia.org The active site contains key catalytic residues, primarily Glutamate 165 (Glu165) and Histidine 95 (His95), that facilitate the necessary proton transfers. wikipedia.orgbiologynotesonline.com

The catalytic cycle can be summarized as follows:

Proton Abstraction: The process begins with the binding of glycerone phosphate(2-) to the active site. The catalytic base, the carboxylate group of Glu165, abstracts a proton from the C1 carbon of the substrate. ebi.ac.ukbiologynotesonline.com This is facilitated by electrophilic catalysis from His95 and potentially other residues like Lysine (B10760008) 12 (Lys12) and Asparagine 11 (Asn11), which stabilize the developing negative charge on the carbonyl oxygen. ebi.ac.uk

Enediol(ate) Intermediate Formation: The abstraction of the proton results in the formation of a planar cis-enediolate intermediate. proteopedia.org His95 then acts as a general acid, donating a proton to the C2 oxygen atom of the substrate. ebi.ac.ukwikipedia.org

Proton Transfer and Product Formation: In the final step, the protonated Glu165 transfers a proton back, but this time to the C2 carbon of the intermediate. ebi.ac.ukwikipedia.org Simultaneously, His95 abstracts a proton from the C1 hydroxyl group, leading to the formation of the product, D-glyceraldehyde 3-phosphate (G3P), and the regeneration of the enzyme's catalytic residues to their original state. proteopedia.org The reverse reaction from G3P to glycerone phosphate(2-) follows the same mechanistic principles. wikipedia.org

The catalytic prowess of TPI is quantified by its kinetic parameters. Studies on TPI from chicken muscle have provided detailed values for the interconversion of the triose phosphates. For the conversion of glycerone phosphate(2-) to G3P, the enzyme exhibits a high turnover number (kcat) and a specific Michaelis constant (Km).

The enzyme's efficiency is often expressed as the kcat/Km ratio, which represents a second-order rate constant for the enzyme-substrate interaction. TPI's kcat/Km value approaches the diffusion-controlled limit, underscoring its catalytic perfection. biologynotesonline.com

Kinetic Parameters of Chicken Muscle Triose Phosphate Isomerase
Substratekcat (min-1)Km (mM)kcat/Km (M-1s-1)
Glycerone phosphate(2-)2.59 x 1040.974.45 x 105
D-glyceraldehyde 3-phosphate2.56 x 1050.479.08 x 106

Data sourced from Putman et al. (1972). nih.govresearchgate.net

Note: The table is interactive. You can sort the columns by clicking on the headers.

TPI is a homodimer, with each subunit folding into a conserved and highly stable structure known as a TIM barrel (αβ barrel). proteopedia.org The active site is located at the C-terminal end of the central beta-barrel. wikipedia.orgbiologynotesonline.com

Substrate binding is initiated by electrostatic interactions. The negatively charged phosphate group of glycerone phosphate(2-) is attracted to and stabilized by the positively charged side chain of Lysine 12 (Lys12). proteopedia.org

A critical structural feature for catalysis is a flexible loop, commonly referred to as "loop 6" (residues ~166-176). wikipedia.orgacs.org In the absence of a substrate (the "open" conformation), this loop is disordered. frontiersin.org Upon substrate binding, loop 6 undergoes a significant conformational change, moving approximately 7 Å to close over the active site like a lid. proteopedia.orgacs.org This "closed" conformation achieves several crucial functions:

It precisely positions the catalytic residues, like Glu165, for efficient catalysis. frontiersin.org

It stabilizes the charged enediol(ate) intermediate by forming hydrogen bonds with the substrate's phosphate group. wikipedia.org

It sequesters the reactive intermediate from the solvent, preventing an undesired side reaction where the enediol decomposes into methylglyoxal (B44143) and inorganic phosphate. wikipedia.org

The seemingly simple isomerization reaction catalyzed by TPI has been the subject of extensive computational investigation to elucidate the finer details of its mechanism. Quantum mechanical/molecular mechanical (QM/MM) methods have been particularly valuable. nih.govnih.gov

These studies have been used to:

Compare Reaction Mechanisms: Computational models have been used to evaluate the energetic favorability of different proposed catalytic pathways. Studies have confirmed that mechanisms involving an enediol intermediate are energetically favorable, while alternative pathways, such as one involving an intramolecular proton transfer in the enediolate, are less likely due to unfavorable electrostatic interactions with His95. nih.gov

Analyze Catalytic Contributions: Perturbation analysis within these models helps to identify which amino acid residues contribute most significantly to stabilizing the transition state and thus to catalysis. nih.gov

Investigate Proton Tunneling: Computational studies have explored the role of quantum tunneling in the proton transfer steps. These models suggest that while tunneling plays a significant role, it provides a relatively modest (approximately tenfold) increase in the reaction rate at room temperature. biorxiv.org Kinetic isotope effect studies have provided experimental support for the occurrence of proton tunneling in the TPI catalytic mechanism. biorxiv.org

Simulate Loop Dynamics: Molecular dynamics (MD) simulations have provided detailed insights into the flexibility and conformational states of loop 6. acs.orgacs.org These simulations show that the loop is highly flexible and that its complete closure is essential for efficient catalysis, as even slight deviations from the fully closed state can significantly reduce catalytic activity. acs.org

Structural Basis of Substrate Binding and Conformational Changes

Fructose-Bisphosphate Aldolase (B8822740)

Fructose-bisphosphate aldolase is another key enzyme in glycolysis and gluconeogenesis that directly involves glycerone phosphate(2-). proteopedia.orgwikipedia.org It operates at the junction between six-carbon and three-carbon sugar metabolism.

Fructose-bisphosphate aldolase catalyzes the reversible aldol (B89426) reaction that splits fructose (B13574) 1,6-bisphosphate into two triose phosphates: glycerone phosphate(2-) (DHAP) and glyceraldehyde 3-phosphate (G3P). wikipedia.orgebi.ac.ukebi.ac.uk

Fructose 1,6-bisphosphate ⇌ Glycerone phosphate(2-) + Glyceraldehyde 3-phosphate

In the catabolic direction (glycolysis), the enzyme cleaves the C3-C4 bond of fructose 1,6-bisphosphate to generate the two three-carbon products. fiveable.melibretexts.org In the anabolic direction (gluconeogenesis), it performs an aldol condensation, forming the C-C bond to synthesize fructose 1,6-bisphosphate from glycerone phosphate(2-) and G3P. nih.govebi.ac.uk

Class I aldolases, found in animals and higher plants, utilize a mechanism involving the formation of a Schiff base intermediate between a highly conserved lysine residue in the active site and the carbonyl carbon of glycerone phosphate(2-). wikipedia.orgnih.gov The structure of the enzyme-DHAP covalent intermediate has been determined, revealing how residues like Asp33 are positioned to facilitate the deprotonation and C-C bond cleavage necessary for the reaction. nih.govacs.org

Reversible Cleavage/Synthesis of Fructose 1,6-Bisphosphate

Glycerol-3-Phosphate Dehydrogenase (GPDH)

Glycerol-3-phosphate dehydrogenase (GPDH) is a pivotal enzyme that links carbohydrate and lipid metabolism by catalyzing the reversible reduction of glycerone phosphate (2-) (DHAP) to sn-glycerol 3-phosphate (G3P). wikipedia.orgcreative-enzymes.com This reaction utilizes NADH as a reducing agent, which is oxidized to NAD+ in the process. reactome.orgnih.gov The reaction is fundamental for several metabolic pathways, including glycolysis, glycerolipid biosynthesis, and the glycerol-3-phosphate shuttle. taylorandfrancis.comnotulaebotanicae.ro

The GPDH-catalyzed reduction of DHAP follows an ordered reaction mechanism where NADH binds to the enzyme first, followed by DHAP. nih.govacs.org The active site of human liver GPDH contains several key amino acid residues that form a hydrogen bond network, facilitating the hydride transfer from NADH to the carbonyl group of DHAP. nih.gov These residues include K120, D260, K204, N205, T264, N270, R269, and Q295. nih.gov K120 is particularly important as it is located near the carbonyl group of the bound DHAP and is believed to play a direct role in catalysis. nih.govacs.org

The reaction can be summarized as: DHAP + NADH + H⁺ ⇌ sn-glycerol 3-phosphate + NAD⁺ uniprot.org

This conversion is a critical step for the synthesis of phospholipids (B1166683), as G3P is the primary precursor for these essential membrane components. uniprot.org

Glycerol-3-phosphate dehydrogenase (GPDH) exists in different isoforms with distinct subcellular localizations, primarily in the cytosol and mitochondria, which dictates their specific metabolic roles. wikipedia.orgnih.gov These isoforms are encoded by different genes and vary in their coenzyme specificity and the direction of the reaction they predominantly catalyze. notulaebotanicae.ro

Cytosolic GPDH (cGPDH or GPD1): This NAD⁺-dependent isoform is found in the cytoplasm. wikipedia.orgnotulaebotanicae.ro It primarily catalyzes the reduction of dihydroxyacetone phosphate (DHAP) to glycerol-3-phosphate (G3P), using NADH as a cofactor. wikipedia.orgreactome.org In some organisms, like Saccharomyces cerevisiae, there are two cytosolic isoenzymes, Gpd1p and Gpd2p, with Gpd1p being partially peroxisomal as well. nih.gov In plants, cytosolic NAD⁺-GPDHs have also been identified. notulaebotanicae.ronih.gov

Mitochondrial GPDH (mGPDH or GPD2): This FAD-dependent isoform is embedded in the inner mitochondrial membrane, facing the intermembrane space. wikipedia.orgnotulaebotanicae.ro It catalyzes the oxidation of G3P back to DHAP, transferring electrons to the electron transport chain via FAD to ubiquinone. wikipedia.orgresearchgate.net This reaction is essentially irreversible. nih.gov

The presence of these two isoforms in different cellular compartments forms the basis of the glycerol-3-phosphate shuttle.

Table 1: Comparison of Cytosolic and Mitochondrial GPDH Isoforms

Feature Cytosolic GPDH (cGPDH/GPD1) Mitochondrial GPDH (mGPDH/GPD2)
Location Cytosol wikipedia.orgnotulaebotanicae.ro Inner mitochondrial membrane wikipedia.orgnotulaebotanicae.ro
Cofactor NAD⁺/NADH wikipedia.orgnotulaebotanicae.ro FAD wikipedia.orgnotulaebotanicae.ro
Primary Reaction DHAP + NADH + H⁺ → G3P + NAD⁺ wikipedia.orgreactome.org G3P + FAD → DHAP + FADH₂ wikipedia.orgresearchgate.net
Reversibility Reversible creative-enzymes.com Irreversible nih.gov

| Primary Function | G3P synthesis for lipid biosynthesis, Glycerol-3-phosphate shuttle taylorandfrancis.com | Glycerol-3-phosphate shuttle, electron transport chain input wikipedia.orgresearchgate.net |

In plants, in addition to cytosolic and mitochondrial isoforms, GPDH has also been found in plastids. notulaebotanicae.ronih.gov For instance, Arabidopsis has two cytosolic, two plastidic, and one mitochondrial GPDH isoform. nih.govnotulaebotanicae.ro

The interplay between the cytosolic and mitochondrial isoforms of glycerol-3-phosphate dehydrogenase (GPDH) is crucial for maintaining the cellular redox balance, specifically the NAD⁺/NADH ratio in the cytosol. oup.comembopress.org This is primarily achieved through the action of the glycerol-3-phosphate shuttle. wikipedia.orgresearchgate.net

During glycolysis, the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) reduces NAD⁺ to NADH in the cytosol. biologists.complos.org Since the inner mitochondrial membrane is impermeable to NADH, shuttle systems are required to transfer the reducing equivalents from cytosolic NADH into the mitochondria for oxidation by the electron transport chain, thereby regenerating cytosolic NAD⁺. wikipedia.orgnih.gov

The glycerol-3-phosphate shuttle carries out this function through the coordinated actions of cGPDH and mGPDH. researchgate.net

Cytosolic Step: Cytosolic GPDH (GPD1) uses cytosolic NADH to reduce dihydroxyacetone phosphate (DHAP) to glycerol-3-phosphate (G3P). This reaction oxidizes NADH to NAD⁺, thus helping to maintain the cytosolic NAD⁺ pool necessary for continued glycolytic flux. wikipedia.orgnih.govoup.com

Mitochondrial Step: G3P then moves to the inner mitochondrial membrane where it is oxidized back to DHAP by mitochondrial GPDH (GPD2). wikipedia.orgnih.gov The electrons from this oxidation are transferred to FAD, forming FADH₂, which then donates the electrons to the mitochondrial electron transport chain. researchgate.net

This shuttle is particularly important under conditions of high glycolytic activity. biologists.com By regenerating cytosolic NAD⁺, the GPDH system allows for a high rate of glycolysis to be sustained. embopress.org Studies in Saccharomyces cerevisiae have shown that mutants lacking GPD2 exhibit poor growth under anaerobic conditions due to an accumulation of NADH, highlighting the importance of this pathway as a redox sink. embopress.org Similarly, in Drosophila, the combined action of lactate (B86563) dehydrogenase and GPDH1 is essential for regulating the NAD⁺/NADH redox balance during larval development. biologists.com

Deficiency in the cytosolic GPDH in Arabidopsis leads to an elevated NADH/NAD⁺ ratio, demonstrating the enzyme's role in maintaining cellular redox homeostasis. oup.com This redox imbalance can, in turn, affect other cellular processes, including the production of reactive oxygen species (ROS). oup.commdpi.com

Subcellular Localization and Isoforms (e.g., Cytosolic vs. Mitochondrial)

Other Enzymes Interacting with Glycerone Phosphate(2-) (e.g., Dihydroxyacetone Kinase)

Besides its central role in the reactions catalyzed by aldolase and glycerol-3-phosphate dehydrogenase, glycerone phosphate (2-) (DHAP) is a substrate for other enzymes, notably dihydroxyacetone kinase and triosephosphate isomerase.

Dihydroxyacetone Kinase (DHAK): This enzyme catalyzes the phosphorylation of dihydroxyacetone (DHA) to produce DHAP. asm.orgmdpi.com This reaction is an important entry point for DHA into central metabolism. Dihydroxyacetone kinases are a family of enzymes that can utilize different phosphoryl donors. In many bacteria, the kinase is dependent on the phosphoenolpyruvate (B93156) (PEP) phosphotransferase system (PTS), while in animals, plants, and some bacteria, it is an ATP-dependent enzyme. nih.govacs.org

The reaction catalyzed by ATP-dependent DHAK is: DHA + ATP → DHAP + ADP rsc.org

These enzymes have a high affinity for DHA. asm.orgnih.gov For instance, the ATP-dependent DHAK from Citrobacter freundii has a Km for DHA of less than 6 µM and a kcat of 1050 min⁻¹. nih.govacs.org Dihydroxyacetone kinase is utilized in multi-enzyme systems for the in vitro synthesis of DHAP, which can then be used in aldol addition reactions to form complex carbohydrates. mdpi.comrsc.org

Triosephosphate Isomerase (TPI): This highly efficient enzyme catalyzes the reversible isomerization of DHAP to glyceraldehyde 3-phosphate (G3P). ethz.chwikipedia.org This reaction is crucial in glycolysis, ensuring that both triose phosphate molecules derived from fructose-1,6-bisphosphate can be further metabolized in the subsequent steps of the pathway. The reaction proceeds through an enediolate intermediate. ethz.ch In rabbit muscle, the presence of TPI ensures that the aldolase x dihydroxyacetone-phosphate complex is the predominant form. nih.gov

Other Aldolases: DHAP serves as a donor substrate for a variety of DHAP-dependent aldolases, which are valuable biocatalysts for creating carbon-carbon bonds with a high degree of stereocontrol. researchgate.netresearchgate.net These include L-fuculose-1-phosphate aldolase and L-rhamnulose-1-phosphate aldolase, which, along with fructose-1,6-bisphosphate aldolase, allow for the synthesis of a complete set of diastereomers of vicinal diols. ethz.chresearchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation
Glycerone phosphate(2-) DHAP
Dihydroxyacetone phosphate DHAP
Fructose 1,6-bisphosphate FBP
D-glyceraldehyde 3-phosphate G3P
sn-glycerol 3-phosphate G3P
Nicotinamide adenine (B156593) dinucleotide (oxidized) NAD⁺
Nicotinamide adenine dinucleotide (reduced) NADH
Flavin adenine dinucleotide (oxidized) FAD
Flavin adenine dinucleotide (reduced) FADH₂
Dihydroxyacetone DHA
Adenosine triphosphate ATP
Adenosine diphosphate ADP
Phosphoenolpyruvate PEP
Reactive oxygen species ROS
Ubiquinone
L-fuculose-1-phosphate
L-rhamnulose-1-phosphate
D-tagatose 1,6-bisphosphate TBP
Erythrose 4-phosphate
Sedoheptulose (B1238255) 1,7-bisphosphate
L-lactaldehyde
Pyridoxal 5′-phosphate PLP
4-hydroxy-2-keto-heptane-1,7-dioate
4-hydroxy-2-ketovalerate
2-keto-3-deoxy-L-rhamnonate
Acetoin
Lysine
Glutamic acid
Glutamine
alpha-ketoglutarate
Pyruvate
Malate
Aspartate
Oxaloacetate
Glucose
Lactate
Glycerol (B35011)
Methanol
Methylglyoxal
Glyceraldehyde GA
Acetone
Chloroacetone
Acetol
Gluconates
Borohydrides
Mersalyl acid
Potassium cyanide KCN
Serotonin
Catecholamines
Dihydroorotate
Glutathione
1,2-propanediol
2-oxopropanal
D-arabinose
L-fucose
Ribulose 1,5-bisphosphate RuBP
1,3-biphosphoglycerate

Anabolic Roles and Biosynthetic Pathways Involving Glycerone Phosphate 2

Glycerolipid and Phospholipid Biosynthesis

Glycerone phosphate(2-) is a fundamental building block in the synthesis of both glycerolipids, which are primarily for energy storage, and phospholipids (B1166683), the main components of cellular membranes. scispace.comcaymanchem.com It can initiate lipid synthesis through a pathway distinct from the more direct route starting with glycerol-3-phosphate. scispace.comnih.gov

Glyceroneogenesis Pathway Utilization of Glycerone Phosphate(2-)

Glyceroneogenesis is a crucial metabolic pathway that synthesizes glycerol-3-phosphate from precursors other than glucose, such as pyruvate, lactate (B86563), alanine, and intermediates of the TCA cycle. wikipedia.orgiiab.me This pathway is essentially an abbreviated version of gluconeogenesis and is particularly active in adipose tissue and the liver, especially during periods of low glucose availability, like fasting. wikipedia.orgnih.gov The process follows the steps of gluconeogenesis to produce glycerone phosphate (B84403) (dihydroxyacetone phosphate). iiab.me At this point, instead of continuing towards glucose synthesis, the pathway branches off. wikipedia.orgiiab.me Glycerone phosphate is then reduced to glycerol-3-phosphate, which serves as the backbone for the esterification of fatty acids to form triglycerides. wikipedia.orgiiab.menih.gov This pathway is vital for regulating the levels of free fatty acids, as a significant portion of fatty acids released during lipolysis are re-esterified back into triglycerides through glyceroneogenesis. nih.gov

Precursor for Glycerol-3-Phosphate in Lipid Synthesis

Glycerone phosphate(2-) serves as a direct precursor to glycerol-3-phosphate, a key molecule required for the synthesis of triglycerides and phospholipids. nih.govtaylorandfrancis.com The conversion is a reduction reaction catalyzed by the enzyme glycerol-3-phosphate dehydrogenase, which uses NADH or NADPH as a cofactor. wikipedia.orgproteopedia.org This step is pivotal because it provides the activated glycerol (B35011) backbone necessary for adipocytes to synthesize new triglycerides, especially since these cells have low levels of glycerol kinase and cannot efficiently phosphorylate glycerol directly. wikipedia.orgmhmedical.com

There are two primary pathways for the initial steps of glycerolipid biosynthesis:

The Glycerol-3-Phosphate Pathway: Glycerol-3-phosphate is directly acylated to form lysophosphatidic acid. nih.gov

The Glycerone Phosphate Pathway (Acyl-DHAP Pathway): Glycerone phosphate is first acylated by an acyltransferase to form acyl-dihydroxyacetone phosphate (acyl-DHAP). nih.govportlandpress.com This intermediate is then reduced by an NADPH-specific reductase to form 1-acyl-sn-glycerol-3-phosphate (lysophosphatidic acid). nih.govportlandpress.com

Studies in various tissues, including rat adipose tissue and rabbit lung, have shown that both pathways are active, with the glycerone phosphate pathway making a significant contribution to total lipid synthesis. nih.govnih.gov

Table 1: Comparison of Initial Lipid Synthesis Pathways

Feature Glycerol-3-Phosphate Pathway Glycerone Phosphate (Acyl-DHAP) Pathway
Starting Substrate sn-Glycerol-3-Phosphate Glycerone Phosphate (DHAP)
First Step Acylation of Glycerol-3-Phosphate Acylation of DHAP to Acyl-DHAP
Second Step Second acylation Reduction of Acyl-DHAP to 1-Acyl-sn-Glycerol-3-Phosphate
Primary Cofactor - NADPH (for reduction step) nih.govportlandpress.com

| Significance | Major pathway in many tissues. | Crucial for ether lipid synthesis; significant in adipose tissue and certain pathological conditions like cancer. nih.govmhmedical.com |

Ether-Lipid Biosynthesis (e.g., in Parasites)

The glycerone phosphate pathway is obligatory for the biosynthesis of ether lipids, a class of glycerophospholipids where the fatty acid at the sn-1 position of the glycerol backbone is linked by an ether bond instead of an ester bond. nih.govelifesciences.org This process begins in the peroxisomes. researchgate.netnih.gov

The initial steps are:

Acylation: Glycerone phosphate (DHAP) is acylated by glyceronephosphate O-acyltransferase (GNPAT) to form acyl-DHAP. researchgate.netnih.gov

Ether Bond Formation: The acyl group on acyl-DHAP is exchanged for a long-chain fatty alcohol by the enzyme alkylglycerone phosphate synthase (AGPS), forming 1-alkyl-DHAP, the first ether lipid precursor. nih.govresearchgate.netnih.gov

Reduction: The 1-alkyl-DHAP is then reduced by a reductase to 1-alkyl-sn-glycerol-3-phosphate, which is subsequently transported to the endoplasmic reticulum for further modifications to create final ether lipid products like plasmalogens. nih.govelifesciences.org

This pathway is particularly critical in certain protozoan parasites, such as Leishmania and Trypanosoma, where ether lipids are essential components of virulence factors like lipophosphoglycan (LPG) and glycosylphosphatidylinositol (GPI)-anchored proteins. wikipedia.orgnih.govnih.govplos.org In these organisms, the acylation of DHAP is the physiologically relevant pathway to initiate the synthesis of these crucial molecules. nih.govplos.org

Intermediary Metabolism Linkages

Glycerone phosphate(2-) is positioned at a crossroads of metabolism, directly connecting glycolysis with the pentose (B10789219) phosphate pathway and photosynthetic carbon fixation.

Connection to Pentose Phosphate Pathway (PPP) Metabolism

Glycerone phosphate (DHAP) and its isomer, glyceraldehyde-3-phosphate (GAP), serve as a critical bridge linking glycolysis and the non-oxidative branch of the pentose phosphate pathway. nih.gov The enzymes transketolase and transaldolase, central to the non-oxidative PPP, catalyze the interconversion of sugar phosphates. nih.gov These reactions can produce or consume GAP and fructose-6-phosphate, which are also intermediates of glycolysis. nih.gov Since DHAP is readily and reversibly isomerized to GAP by triosephosphate isomerase, any metabolic flux affecting GAP directly impacts the DHAP pool. core.ac.uk This connection allows the cell to divert intermediates between the two pathways based on its metabolic needs, such as the demand for NADPH for reductive biosynthesis or ribose-5-phosphate (B1218738) for nucleotide synthesis. taylorandfrancis.commdpi.com In some bacteria, glycerol metabolism is directly linked to the PPP, where the resulting DHAP is channeled into the PPP for further processing. asm.org

Role in Glucose-6-Phosphate Shunts in Photosynthetic Organisms

In photosynthetic organisms like plants and algae, glycerone phosphate (DHAP) is a primary product of the Calvin-Benson cycle, which fixes CO2. wikipedia.orgacs.org Within the chloroplast, the reduction of 1,3-bisphosphoglycerate produces triose phosphates, including DHAP. wikipedia.org This DHAP has several potential fates, representing a major shunt point in carbon metabolism:

Regeneration: A portion is used within the chloroplast to regenerate ribulose-1,5-bisphosphate, the initial CO2 acceptor of the cycle, thus sustaining photosynthesis. wikipedia.orgmdpi.com

Starch Synthesis: It can be converted to glucose-6-phosphate and then to starch for storage within the chloroplast.

Export: DHAP is the primary form in which fixed carbon is exported from the chloroplast to the cytosol via a specific transporter. csic.esresearchgate.net In the cytosol, this DHAP can enter glycolysis to generate ATP and reducing power, or it can be used for the synthesis of sucrose, which is then transported throughout the plant.

Recent research in the green alga Chlamydomonas reinhardtii has identified cytosolic DHAP as a key signaling molecule. csic.esresearchgate.net Its abundance reflects the rate of photosynthetic activity, transmitting information about carbon and light availability to regulate cellular growth through pathways like the TOR kinase signaling cascade. csic.esresearchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation
Glycerone phosphate(2-) / Dihydroxyacetone phosphate DHAP
Glycerol-3-phosphate G3P
Glyceraldehyde-3-phosphate GAP
Acyl-dihydroxyacetone phosphate Acyl-DHAP
1-alkyl-dihydroxyacetone phosphate Alkyl-DHAP
1-acyl-sn-glycerol-3-phosphate Lysophosphatidic acid
1-alkyl-sn-glycerol-3-phosphate Alkyl-G3P
Pyruvic acid / Pyruvate
Lactic acid / Lactate
Alanine
Glucose
Glucose-6-phosphate G6P
Fructose-6-phosphate F6P
Fructose-1,6-bisphosphate
1,3-bisphosphoglycerate
Ribulose-1,5-bisphosphate RuBP
Ribose-5-phosphate R5P
Nicotinamide adenine (B156593) dinucleotide (reduced) NADH
Nicotinamide adenine dinucleotide phosphate (reduced) NADPH
Triglyceride TG
Lipophosphoglycan LPG

Regulation and Homeostasis of Glycerone Phosphate 2 Metabolism

Allosteric Regulation of Glycerone Phosphate(2-)-Interacting Enzymes

Allosteric regulation provides a rapid mechanism to modulate the flux of glycerone phosphate(2-) through various metabolic pathways. This is achieved by the binding of effector molecules to enzymes at sites distinct from the active site, thereby altering their catalytic activity.

A key enzyme interacting with glycerone phosphate(2-) is glycerol-3-phosphate dehydrogenase (GPDH), which catalyzes the reversible reduction of DHAP to glycerol-3-phosphate. thno.orgacs.org The activity of GPDH is influenced by the cellular redox state, specifically the ratios of NADH/NAD+ and FADH2/FAD, which act as allosteric regulators for dehydrogenases involved in major metabolic pathways. portlandpress.com Human cytosolic GPDH (hlGPDH) demonstrates a high degree of specificity for the dianionic form of DHAP. This specificity is conferred by a tight ion pair interaction with the cationic side chain of an arginine residue (R269), which stabilizes the transition state for hydride transfer by an estimated 9 kcal/mol. acs.org The enzyme's activity is also pH-dependent, controlled by the protonation states of key lysine (B10760008) residues that provide additional electrostatic stabilization for the reaction. acs.org

Another example of allosteric control in related pathways is observed in imidazole (B134444) glycerol (B35011) phosphate (B84403) synthase (IGPS). While not directly binding glycerone phosphate(2-), its regulation highlights common principles. In this enzyme, the binding of an allosteric effector, PRFAR, at a site 25 Å away from the active site accelerates the catalytic reaction by 5,000-fold. pnas.org This long-range communication is mediated by changes in protein dynamics and collective motions that alter the conformation of the active site. pnas.orgnih.gov Such principles of allosteric control by distant ligand binding are fundamental to regulating metabolic crossroads where glycerone phosphate(2-) is a key player.

Transcriptional and Post-Translational Control of Related Enzymes

Long-term regulation of glycerone phosphate(2-) metabolism is achieved through the control of enzyme expression and post-translational modifications, which alter enzyme activity, localization, or stability.

Transcriptional Control: The expression of genes encoding enzymes in pathways utilizing glycerone phosphate(2-) is tightly regulated by transcription factors that respond to hormonal and nutritional signals. A prominent example is glycerol-3-phosphate acyltransferase (GPAT), which catalyzes the initial step in triacylglycerol synthesis using the product of DHAP reduction, glycerol-3-phosphate. mdpi.comnih.gov The expression of the GPAT1 gene is primarily regulated by the transcription factor Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). mdpi.com Insulin signaling activates the mTORC1 pathway, which leads to the translocation of the SREBP-1c precursor to the Golgi for processing. The mature SREBP-1c then moves to the nucleus to activate the transcription of lipogenic genes, including GPAT1. mdpi.com Other GPAT isoforms are regulated by different factors, such as PPARγ, which increases the expression of GPAT3 in adipose tissue. mdpi.com

Post-Translational Control: Enzyme activity is also acutely modulated by post-translational modifications (PTMs) like phosphorylation. Insulin not only regulates GPAT1 transcription but also controls its activity post-translationally in adipocytes, increasing the enzyme's maximal reaction rate (Vmax). mdpi.com Phosphorylation is a key PTM that modulates both glucose and fatty acid metabolism by altering the activity of cytosolic and mitochondrial enzymes. portlandpress.com

In the fungal pathogen Cryptococcus neoformans, the calcineurin signaling pathway exerts post-translational control over glycerol biosynthesis in response to cationic stress. Calcineurin, a protein phosphatase, physically interacts with and dephosphorylates glycerol-3-phosphate phosphatase (Gpp2), the enzyme that catalyzes the final step in glycerol synthesis. This control affects the localization and activity of Gpp2, thereby directing the flow of DHAP and glycerol-3-phosphate towards the production of glycerol as a protective osmolyte. nih.gov This suggests that calcineurin modulates the glycerol biosynthesis pathway at both the post-translational and transcriptional levels. nih.gov

Metabolic Channeling and Compartmentalization

To enhance efficiency and prevent the dilution or diversion of metabolic intermediates, cells employ strategies of metabolic channeling and compartmentalization. These mechanisms organize sequential enzymes in a pathway into multi-enzyme complexes, often called "metabolons," or restrict them to specific subcellular locations. nih.govresearchgate.netnih.gov

This organization allows for the direct transfer of intermediates between enzymes without their release into the bulk cytosolic phase. researchgate.net This process increases reaction rates by elevating local substrate concentrations, protects unstable intermediates, and prevents them from entering competing metabolic pathways. nih.govnih.gov For instance, studies on acyl-CoA synthetase (ACSL1) and glycerol-3-phosphate acyltransferase (GPAT1) suggest they are part of larger protein assemblies, or interactomes, that channel fatty acids towards triacylglycerol synthesis. nih.gov

Glycerone phosphate(2-) metabolism is also subject to compartmentalization. In eukaryotes, many metabolic pathways are partially or fully contained within organelles like peroxisomes and mitochondria. biorxiv.orgbiologists.com

Peroxisomes: These organelles can house NAD+-dependent biosynthetic reactions. To sustain these reactions, the resulting NADH must be re-oxidized. This is achieved by a dedicated peroxisomal glycerol-3-phosphate dehydrogenase (Gpd2) that reduces DHAP to glycerol-3-phosphate, regenerating NAD+ within the compartment. biorxiv.org This compartmentalization supports optimal anabolic reactions when the cell's redox balance is taxed. biorxiv.org

Mitochondria: Glycolytic enzymes, including those that produce and consume glycerone phosphate(2-), can associate with the outer mitochondrial membrane. biologists.com This association is thought to form glycolytic complexes that promote substrate channeling, efficiently directing the products of glycolysis towards mitochondrial ATP production. biologists.com The mitochondrial glycerol-3-phosphate dehydrogenase (GPD2), located on the inner mitochondrial membrane, plays a crucial role in the glycerol phosphate shuttle, oxidizing glycerol-3-phosphate back to DHAP while transferring electrons to the respiratory chain. thno.org

Glycerone Phosphate(2-) as a Signaling Molecule

Beyond its role as a metabolic intermediate, glycerone phosphate(2-) (as DHAP) has been identified as a critical signaling molecule that informs the cell of its nutrient status, particularly glucose availability. nih.govbiorxiv.org This function is crucial for coordinating cell growth and metabolism with environmental conditions.

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth, balancing anabolic and catabolic processes in response to nutrients like amino acids and glucose. nih.govbiorxiv.org While it was known that glucose activates mTORC1, the precise mechanism remained elusive. Recent research has pinpointed DHAP as the key glucose-derived metabolite that signals glucose availability to mTORC1, independent of the canonical energy sensor AMPK. nih.govbiorxiv.orgresearchgate.net

Studies using metabolically engineered human cells revealed that mTORC1 senses a glycolytic intermediate produced downstream of the enzyme aldolase (B8822740) and upstream of glyceraldehyde-3-phosphate dehydrogenase. nih.gov Further investigation identified this molecule as DHAP. nih.govbiorxiv.org The levels of DHAP, along with its isomer glyceraldehyde-3-phosphate, exhibit one of the largest changes (approximately 10-fold) when cells are shifted between high- and low-glucose conditions, making it an ideal indicator of glycolytic flux. biorxiv.org Critically, the direct synthesis of DHAP from dihydroxyacetone in glucose-starved cells was sufficient to activate mTORC1, confirming its role as the signaling molecule. nih.govbiorxiv.org

The discovery of DHAP as a signal for glucose availability has significant implications for our understanding of cellular nutrient sensing. unipd.it It provides a direct rationale for how cells couple the rate of glycolysis to anabolic processes controlled by mTORC1. nih.gov

A key process promoted by active mTORC1 is lipid synthesis. biorxiv.org DHAP is a direct precursor for the glycerol backbone required for the synthesis of triglycerides and phospholipids (B1166683). nih.govbiorxiv.org By having the mTORC1 pathway sense DHAP levels, the cell ensures that lipid synthesis is fully activated only when a sufficient supply of its essential precursor is available. nih.govbiorxiv.org This mechanism is likely critical for processes such as de novo lipogenesis in adipose tissue after a meal. nih.govbiorxiv.org The GPD2 enzyme, which produces DHAP in mitochondria, has also been linked to the control of cancer growth through the Akt/mTORC1 pathway, underscoring the importance of this signaling axis. thno.org This nutrient-sensing pathway, where a key metabolic intermediate directly informs a master growth regulator, represents a sophisticated mechanism for maintaining metabolic homeostasis and adapting to environmental nutrient cues. unipd.it

Advanced Methodological Approaches for Studying Glycerone Phosphate 2

Enzyme Assays and Kinetic Studies in In Vitro Systems

The enzymatic reactions involving glycerone phosphate(2-) are fundamental to its metabolic function. In vitro enzyme assays are essential for characterizing the kinetics of these reactions and understanding how enzymes interact with glycerone phosphate(2-).

A common method to assay enzymes that utilize glycerone phosphate(2-), such as triosephosphate isomerase (TPI), involves a coupled enzyme system. google.com For instance, the conversion of DHAP to glyceraldehyde-3-phosphate (GAP) by TPI can be coupled to a subsequent reaction catalyzed by another enzyme that consumes GAP and produces a measurable change, such as the oxidation or reduction of a cofactor like NADH. google.com Fluorometric assay kits are also available, offering high sensitivity for detecting low concentrations of DHAP. sigmaaldrich.comabcam.cnassaygenie.comcreativebiomart.net In these assays, the conversion of DHAP to GAP is linked to a series of reactions that generate a fluorescent product, with the fluorescence intensity being directly proportional to the amount of DHAP present. sigmaaldrich.comabcam.cnassaygenie.comcreativebiomart.net

Kinetic studies of enzymes like TPI from various sources have determined key parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat) for the interconversion of DHAP and GAP. For example, for chicken muscle TPI, the K_m for dihydroxyacetone phosphate (B84403) is 0.97 mM and the k_cat is 2.59×10⁴ min⁻¹. nih.govresearchgate.net

Structural Biology Techniques for Glycerone Phosphate(2-)-Binding Enzymes (e.g., X-ray Crystallography)

X-ray crystallography has been instrumental in elucidating the three-dimensional structures of enzymes that bind to glycerone phosphate(2-), providing atomic-level details of the enzyme-substrate interactions. iucr.org The crystal structure of triosephosphate isomerase (TIM) in complex with its substrate, dihydroxyacetone phosphate (DHAP), has been solved at near-atomic resolution (1.2 Å). pnas.orgrcsb.org

These high-resolution structures reveal a highly compact active site where the substrate is precisely positioned. pnas.org Key catalytic residues, such as Glutamate-165 and Histidine-95 in TIM, are observed in close proximity to the substrate, forming short and bifurcated hydrogen bonds. pnas.orgebi.ac.uk The structure of the TIM:DHAP Michaelis complex shows that the carboxylate oxygen of Glu-165 is positioned for optimal proton transfer. pnas.org The binding of the substrate also induces a conformational change in a flexible loop, which closes over the active site to shield the reaction from the solvent. nih.govproteopedia.org The structural data from X-ray crystallography provides a static picture that is invaluable for understanding the catalytic mechanism and for designing computational studies. iucr.org

Table 1: X-ray Crystallography Data for Triosephosphate Isomerase in Complex with DHAP

PDB ID Resolution (Å) R-Value Work R-Value Free Organism

Source: RCSB PDB rcsb.org

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations provide a dynamic view of the interactions between glycerone phosphate(2-) and its binding enzymes, complementing the static pictures from structural biology. nih.govrsc.org These methods allow researchers to simulate the motion of atoms over time, providing insights into conformational changes, binding affinities, and the energetics of enzymatic reactions. nih.govnih.govoup.com

MD simulations have been used to study the "loop closing" motion in triosephosphate isomerase upon substrate binding. nih.gov These simulations have shown that the presence of DHAP in the active site induces a larger motion of the flexible loop, causing it to close off the active site, which is consistent with experimental observations. nih.gov

Computational methods, particularly hybrid quantum mechanics/molecular mechanics (QM/MM) approaches, are used to model the chemical reactions catalyzed by enzymes. rsc.orgrsc.orgtunonlab.com In QM/MM simulations, the region of the system where the reaction occurs (e.g., the substrate and key catalytic residues) is treated with quantum mechanics, which can accurately describe bond breaking and formation, while the rest of the protein and solvent are treated with classical molecular mechanics. rsc.orgtunonlab.com

These models have been applied to study the isomerization of DHAP to GAP catalyzed by TIM, helping to elucidate the role of the enzyme in lowering the activation energy barrier of the reaction. rsc.org For example, empirical valence bond (EVB) calculations have been used to simulate the deprotonation of DHAP by the catalytic base Glu-165 in TIM. acs.org The calculated activation barriers from these simulations are in good agreement with experimentally determined values, providing strong support for the proposed catalytic mechanism. acs.org Such modeling can also break down the catalytic effect into contributions from individual amino acid residues, offering a detailed understanding of how the enzyme achieves its remarkable catalytic proficiency. rsc.org

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation
Glycerone phosphate(2-) DHAP
Dihydroxyacetone phosphate DHAP
Glucose
Glyceraldehyde-3-phosphate GAP
NADH
Glutamate Glu
Histidine His
[2-¹³C]dihydroxyacetone
Adenosine triphosphate ATP
Dihydroxyacetone Dha
Pyruvate
Propionate

Rational Enzyme Design and Mutagenesis Studies

Rational enzyme design and site-directed mutagenesis are powerful methodologies for dissecting the catalytic mechanisms of enzymes that interact with glycerone phosphate, also known as dihydroxyacetone phosphate (DHAP). These approaches allow researchers to systematically alter amino acid residues within an enzyme's active site to probe their specific roles in substrate binding, transition state stabilization, and catalysis. The primary enzyme subject to these studies in the context of glycerone phosphate is Triosephosphate Isomerase (TPI or TIM), which catalyzes the reversible interconversion of DHAP and D-glyceraldehyde 3-phosphate (GAP). creative-enzymes.comcreative-enzymes.com

Site-Directed Mutagenesis of Triosephosphate Isomerase (TPI)

Site-directed mutagenesis has been instrumental in identifying and characterizing the essential amino acid residues in the TPI active site. nih.gov Several residues are highly conserved and critical for catalysis, including Glutamic acid-165 (or 167 in some species), Histidine-95, Lysine-13, and Asparagine-11. acs.orgnih.gov

Glutamic Acid-165: This residue is believed to function as the catalytic base, initiating the isomerization by abstracting a proton from DHAP. royalsocietypublishing.org A landmark study involving chicken triosephosphate isomerase replaced Glutamic acid-165 with an Aspartic acid residue (E165D). While structurally similar, the shorter side chain of aspartate is less optimally positioned to act as the base. The kinetic analysis of this mutant enzyme revealed a significant decrease in catalytic efficiency. When glycerone phosphate was the substrate, the turnover number (kcat) was reduced to 1/240th of the wild-type enzyme, and the Michaelis constant (Km) was doubled, indicating weaker substrate binding or a less efficient catalytic process. nih.govnih.gov

Table 1: Kinetic Parameters of Wild-Type and E165D Mutant Chicken TPI with Glycerone Phosphate (DHAP) as Substrate. nih.gov
Enzymekcat (Relative to Wild-Type)Km (Relative to Wild-Type)
Wild-Type1.01.0
E165D Mutant1/2402.0
Table 2: Effect of N11A Mutation on the Catalytic Efficiency of Leishmania mexicana TPI (LmTIM). acs.org
Enzyme Variantkcat/Km Decrease (Fold) for Substrate Isomerization
N11A/E65Q LmTIM13-14

Other Key Residues: Mutagenesis studies on a monomeric form of TPI (monoTIM) have further confirmed the importance of other active site residues. The mutation of Lysine-13 to Alanine (K13A) resulted in a completely inactive enzyme, although it could still bind substrate analogues. The Histidine-95 to Alanine (H95A) mutation led to a 50-fold reduction in activity. nih.gov These findings underscore the critical roles of these residues in maintaining the catalytic architecture of the active site for the efficient conversion of glycerone phosphate.

Rational Design of TPI Activity

Beyond studying the native enzyme, rational design has been used to engineer TPI activity into a completely different protein scaffold. In a significant achievement, researchers successfully introduced triose phosphate isomerase activity into a ribose-binding protein, which normally has no enzymatic function. nih.gov This was accomplished through computational design that predicted a series of 18 to 22 mutations necessary to create a suitable active site. The resulting engineered enzymes exhibited rate enhancements of 10⁵- to 10⁶-fold over the uncatalyzed reaction. nih.gov This demonstrated that a detailed understanding of the catalytic requirements for glycerone phosphate isomerization, gained from studies of native TPI, can be applied to design novel enzymes.

Comparative and Evolutionary Aspects of Glycerone Phosphate 2 Metabolism

Conservation of Glycerone Phosphate(2-) Pathways Across Organisms (Prokaryotes, Eukaryotes, Archaea)

The pathways involving glycerone phosphate(2-) are fundamental to central carbon metabolism, primarily linking glycolysis, gluconeogenesis, and lipid biosynthesis. A striking example of evolutionary divergence in glycerone phosphate(2-) metabolism is the "lipid divide," which distinguishes Archaea from Bacteria and Eukaryotes. This fundamental difference lies in the stereochemistry of the glycerol (B35011) phosphate (B84403) backbone of their membrane phospholipids (B1166683).

In Bacteria and Eukaryotes , the enzyme glycerol-3-phosphate dehydrogenase (G3PDH) catalyzes the reduction of glycerone phosphate(2-) to sn-glycerol-3-phosphate (G3P). oup.com This G3P molecule serves as the universal backbone for the phospholipids that constitute the cell membranes in these two domains of life. oup.com The fatty acids are attached to this backbone via ester linkages.

In contrast, Archaea utilize a non-homologous enzyme, glycerol-1-phosphate dehydrogenase (G1PDH), to reduce glycerone phosphate(2-) to its enantiomer, sn-glycerol-1-phosphate (B1203117) (G1P). nih.govnih.gov The archaeal membrane lipids are characterized by isoprenoid chains linked to the G1P backbone through ether bonds, a feature that contributes to the stability of their membranes in extreme environments. nih.gov

This fundamental dichotomy in phospholipid biosynthesis, originating from the distinct enzymatic treatment of glycerone phosphate(2-), is a defining feature at the highest level of biological classification. Despite this major difference in lipid biosynthesis, the central role of glycerone phosphate(2-) in glycolysis and gluconeogenesis is conserved across all three domains. Enzymes such as triosephosphate isomerase, which interconverts glycerone phosphate(2-) and glyceraldehyde-3-phosphate, are ubiquitous and highly conserved, underscoring the ancient and indispensable nature of this metabolic junction.

The following table summarizes the key differences in glycerone phosphate(2-)-dependent lipid biosynthesis across the three domains of life.

FeatureEukaryotesBacteriaArchaea
Glycerol Phosphate Backbone sn-glycerol-3-phosphatesn-glycerol-3-phosphatesn-glycerol-1-phosphate
Key Enzyme Glycerol-3-phosphate dehydrogenase (G3PDH)Glycerol-3-phosphate dehydrogenase (G3PDH)Glycerol-1-phosphate dehydrogenase (G1PDH)
Lipid Linkage EsterEsterEther
Hydrophobic Side Chains Fatty acidsFatty acidsIsoprenoid chains

Evolutionary Trajectories of Glycerone Phosphate(2-)-Utilizing Enzymes

The distinct evolutionary paths of G1PDH and G3PDH are central to understanding the divergence of the three domains of life. Phylogenetic analyses confirm that these two enzymes are not homologous and arose independently, representing a classic case of convergent evolution where similar catalytic functions evolved from different protein ancestors. oup.com

The evolutionary origin of these enzymes is a subject of ongoing research and debate. One hypothesis suggests that the last universal common ancestor (LUCA) may have had a membrane composed of a mixture of both G1P and G3P lipids, possibly synthesized non-enzymatically or by a non-specific ancestral enzyme. researchgate.net Subsequently, the lineages leading to Archaea and Bacteria would have independently evolved their specific and highly stereoselective dehydrogenases, G1PDH and G3PDH, respectively, leading to the homochirality seen in modern organisms. mdpi.com

Another scenario proposes that the LUCA possessed a G3P-based membrane, and that the archaeal lineage later acquired G1PDH, which led to the replacement of the ancestral G3P lipids with G1P lipids. researchgate.netnih.gov Evidence for this includes the presence of genes for G3P-based metabolism in some archaeal genomes, possibly representing remnants of this ancestral state or acquisitions through horizontal gene transfer from bacteria. usra.edu

Phylogenetic studies of G3PDH reveal a complex history with multiple isoforms, such as the NAD+-dependent GPDHs found in the cytoplasm and the FAD-dependent GPDHs located in the mitochondrial or plasma membrane. notulaebotanicae.ro These different forms are adapted to various metabolic roles, from participating in shuttle systems that transfer reducing equivalents into the mitochondria to contributing to lipid synthesis and stress responses. In plants, the GPDH gene family has expanded and diversified, with different isoforms targeted to the cytoplasm, chloroplasts, and mitochondria, reflecting their specialized roles in plant metabolism and development. notulaebotanicae.romdpi.com

The evolution of G1PDH appears to be more constrained within the archaeal domain, although homologs have been identified in some bacteria, likely as a result of horizontal gene transfer from archaea. actascientific.com Structural studies of archaeal G1PDH have provided insights into the catalytic mechanism that determines its unique stereospecificity, highlighting the key amino acid residues responsible for producing G1P instead of G3P. nih.govnih.gov

The table below provides a comparative overview of the key glycerone phosphate(2-)-utilizing dehydrogenases.

EnzymeDomain(s)CofactorCellular LocationPrimary FunctionEvolutionary Note
Glycerol-1-phosphate dehydrogenase (G1PDH) Archaea (some Bacteria)NAD(P)HCytoplasmsn-glycerol-1-phosphate biosynthesis for membrane lipidsNon-homologous to G3PDH; a defining enzyme for the archaeal domain.
Glycerol-3-phosphate dehydrogenase (G3PDH) - NAD+-dependent Bacteria, EukaryotesNAD+Cytoplasm, Chloroplastssn-glycerol-3-phosphate biosynthesis, glycerol metabolism, redox balanceAncient enzyme family with diverse isoforms.
Glycerol-3-phosphate dehydrogenase (G3PDH) - FAD-dependent Bacteria, EukaryotesFADPlasma membrane (Bacteria), Inner mitochondrial membrane (Eukaryotes)Links glycerol metabolism to the electron transport chainPart of the glycerol-3-phosphate shuttle.

Adaptations in Specific Microbial Metabolic Strategies (e.g., Glycerone Phosphate(2-) Shunt in E. coli)

Beyond its central role in glycolysis and lipid synthesis, glycerone phosphate(2-) is a key metabolite in several specialized adaptive pathways in microbes. A prominent example is the dihydroxyacetone phosphate (DHAP) shunt in certain strains of Escherichia coli and other bacteria.

The DHAP shunt provides a mechanism for the assimilation of carbon from alternative sources, specifically 5'-deoxy-nucleosides like 5'-methylthioadenosine (MTA) and 5'-deoxyadenosine (B1664650) (5dAdo), which are byproducts of S-adenosyl-l-methionine (SAM)-dependent reactions. nih.govasm.org This pathway is particularly prevalent in extraintestinal pathogenic E. coli (ExPEC) strains and is largely absent in commensal gut strains. osu.edubiorxiv.org

The key steps of the DHAP shunt in E. coli are:

A nucleosidase (Pfs) cleaves the 5'-deoxy-nucleoside to release the purine (B94841) base and the corresponding 5-deoxy-pentose sugar. nih.gov

A specific kinase (MtnK) phosphorylates the 5-deoxy-pentose. nih.gov

An isomerase (MtnA) converts the phosphorylated sugar into a 5-deoxy-pentulose-1-phosphate. nih.gov

An aldolase (B8822740) (Ald2) then cleaves this intermediate into glycerone phosphate(2-) (DHAP) and an aldehyde (e.g., acetaldehyde (B116499) from 5dAdo). nih.gov

The resulting glycerone phosphate(2-) can then directly enter central metabolism, providing a source of carbon and energy for the cell. This metabolic flexibility likely confers a selective advantage to pathogenic strains in the nutrient-limited environments they encounter within the host, such as the bloodstream or urinary tract. nih.govasm.org The DHAP shunt in these organisms is primarily active under aerobic and some anaerobic respiratory conditions, but not during fermentation. nih.govasm.org

Interestingly, the physiological role of the DHAP shunt varies among different bacteria. While in ExPEC it serves as a carbon assimilation pathway, in some environmental bacteria like Rhodospirillum rubrum, it functions as a sulfur salvage pathway, allowing the recycling of the methylthio- group from MTA back into methionine. asm.org In other organisms, it may act as a detoxification pathway for 5-deoxy-pentoses. asm.org

Other examples of metabolic adaptations involving glycerone phosphate(2-) include:

Alternative glycerol metabolism in Pseudomonas : Some Pseudomonas species can utilize an alternative pathway for glycerol catabolism that proceeds through dihydroxyacetone, which is then phosphorylated to glycerone phosphate(2-) by a dihydroxyacetone kinase. nih.govbiorxiv.org This provides metabolic flexibility, allowing the organism to utilize glycerol under different conditions.

Erythritol (B158007) production in Yarrowia lipolytica : This yeast can be engineered to enhance the production of the sugar alcohol erythritol from glycerol. This involves manipulating the flux through the dihydroxyacetone pathway, where glycerone phosphate(2-) is a key intermediate. nih.gov

Osmotic stress response in fungi : In response to high osmotic stress, some fungi accumulate high intracellular concentrations of glycerol. This glycerol is synthesized via the reduction of glycerone phosphate(2-) to glycerol-3-phosphate, followed by dephosphorylation. nih.gov

The following table summarizes the key enzymes and functions of the DHAP shunt in E. coli.

EnzymeGeneReactionPhysiological Role
MTA/SAH nucleosidase pfsCleaves 5'-deoxy-nucleosidesPurine salvage and initiation of the shunt
Deoxyribose kinase mtnKPhosphorylates 5-deoxy-pentosesCommits the sugar to the metabolic pathway
Deoxyribose-1-phosphate isomerase mtnAIsomerizes the phosphorylated sugarPrepares the substrate for cleavage
Aldolase ald2Cleaves the intermediate to DHAP and an aldehydeProduces glycerone phosphate(2-) for central metabolism

Future Directions and Emerging Research Avenues

Elucidating Novel Signaling Roles of Glycerone Phosphate(2-)

Recent studies have provided compelling evidence that glycerone phosphate(2-), or DHAP, is not merely a passive metabolic intermediate but may also function as a signaling molecule. A key finding has been the identification of DHAP as a crucial molecule that signals glucose availability to the mTORC1 complex, a master regulator of cell growth and metabolism. nih.gov Research has shown that in human cells, DHAP synthesis is sufficient to activate mTORC1 even when glucose is absent. nih.gov This positions DHAP as a sensor for the availability of precursors for lipid synthesis, a process regulated by mTORC1. nih.gov

Future research in this area will likely focus on:

Identifying the direct molecular targets of DHAP: The precise mechanism by which DHAP activates mTORC1 and potentially other signaling pathways remains to be fully elucidated. Identifying the proteins that directly bind to DHAP will be a critical step in understanding its signaling functions.

Investigating the role of DHAP in different cellular contexts: The signaling role of DHAP may vary depending on the cell type and metabolic state. For instance, in tissues that metabolize fructose (B13574), such as the liver and small intestine, DHAP could play a significant role in activating mTORC1 and stimulating lipogenesis. nih.gov

Exploring the link between DHAP signaling and disease: Aberrant mTORC1 signaling is implicated in numerous diseases, including diabetes and non-alcoholic steatohepatitis (NASH). nih.gov Understanding the role of DHAP in this pathway could provide new therapeutic targets for these conditions. Recent studies using hyperpolarized [2-13C]dihydroxyacetone have shown promise in probing hepatic glucose metabolism and could be instrumental in investigating the dysregulation of gluconeogenesis and glycolysis in metabolic diseases like nonalcoholic fatty liver disease (NAFLD). nih.govresearchgate.net

Advanced Systems Biology Approaches for Comprehensive Metabolic Mapping

The interconnectedness of metabolic pathways necessitates a systems-level understanding of how glycerone phosphate(2-) metabolism is regulated and integrated with other cellular processes. Advanced systems biology approaches are becoming increasingly crucial for creating comprehensive metabolic maps.

Key research avenues include:

Flux balance analysis and metabolic modeling: Computational models of cellular metabolism can be used to predict metabolic fluxes and understand how perturbations in one part of the network affect the whole system. nih.gov These models can be used to map the flow of carbon through pathways involving glycerone phosphate(2-) and to identify key regulatory nodes.

Metabolomics and lipidomics: High-throughput analytical techniques can provide a snapshot of the cellular metabolome and lipidome, allowing researchers to quantify changes in the levels of glycerone phosphate(2-) and its downstream products in response to various stimuli. researchgate.net This data can be integrated with other 'omics' data to build more accurate metabolic models.

Isotope tracing studies: Using isotopically labeled substrates, such as 13C-labeled glucose or dihydroxyacetone, allows for the direct tracking of carbon atoms through metabolic pathways. nih.gov This provides detailed information on the relative contributions of different pathways to the synthesis of glycerone phosphate(2-) and its derivatives.

Biotechnological and Synthetic Biology Applications Targeting Glycerone Phosphate(2-) Metabolism

The central position of glycerone phosphate(2-) in metabolism makes it an attractive target for metabolic engineering and synthetic biology applications aimed at producing valuable chemicals and biofuels.

Emerging applications in this area include:

Metabolic engineering for the production of 1,2-propanediol: Glycerone phosphate(2-) is a precursor for the synthesis of methylglyoxal (B44143), which can then be converted to 1,2-propanediol, a commodity chemical. wikipedia.orgdtu.dk Metabolic engineering strategies in organisms like Saccharomyces cerevisiae have focused on increasing the flux towards DHAP and expressing the necessary enzymes for its conversion to 1,2-propanediol. dtu.dk

Production of 2-amino-1,3-propanediol: An artificial biosynthetic pathway has been established in metabolically engineered Escherichia coli to produce 2-amino-1,3-propanediol, a building block for pharmaceuticals, from glucose via glycerone phosphate(2-). acs.org

Enhanced glycerol (B35011) production: Inactivation of the enzyme triosephosphate isomerase in S. cerevisiae leads to the accumulation of DHAP, which can then be shunted towards glycerol production. nih.govasm.org This has been exploited to achieve high yields of glycerol, a versatile chemical with numerous industrial applications. nih.govasm.org

In vitro synthetic biology platforms: Cell-free systems are being developed for the production of various biochemicals. nih.gov These systems can be designed to efficiently convert substrates like glucose to products via pathways involving glycerone phosphate(2-), offering a flexible and controllable alternative to in vivo production. nih.gov

Further Characterization of Glycerone Phosphate(2-)-Related Enzyme Evolution and Diversity

The enzymes that catalyze the synthesis and conversion of glycerone phosphate(2-) exhibit significant diversity across different organisms. Studying the evolution of these enzymes can provide insights into the adaptation of metabolic pathways and can also identify novel enzymes with desirable properties for biotechnological applications.

Future research directions include:

Phylogenetic analysis of key enzymes: Comprehensive phylogenetic analyses of enzymes like glycerol-3-phosphate acyltransferase (GPAT) and dihydroxyacetone phosphate (B84403) acyltransferase (DHAPAT) can reveal their evolutionary history and the diversification of their functions in different lineages. scielo.brplos.org Such studies have already provided insights into the complexity of glycerolipid biosynthesis in eukaryotes. plos.org

Investigating the evolution of enzyme promiscuity: Some enzymes involved in glycerone phosphate(2-) metabolism exhibit promiscuous activities, catalyzing secondary reactions in addition to their primary function. nih.gov Studying the evolution of this promiscuity can shed light on how new enzyme functions arise.

Characterization of enzymes from diverse organisms: Exploring the enzymatic diversity in a wide range of organisms, including extremophiles and uncultured microbes, may lead to the discovery of novel enzymes with unique properties, such as enhanced stability or altered substrate specificity, which could be valuable for industrial applications.

Q & A

Q. How can glycerone phosphate(2-) be reliably identified and quantified in metabolic flux studies?

To identify glycerone phosphate(2-), use liquid chromatography-mass spectrometry (LC/MS) coupled with nonlinear retention time alignment tools like XCMS , which dynamically corrects retention time variations across samples and detects endogenous metabolites without internal standards . For quantification, isotope dilution mass spectrometry (IDMS) with stable isotope-labeled analogs (e.g., deuterated DHAP) ensures precision, as described in protocols for phosphorylated metabolite analysis .

Q. What are the primary biological roles of glycerone phosphate(2-) in central metabolic pathways?

Glycerone phosphate(2-) serves as a critical intermediate in glycolysis, lipid biosynthesis, and gluconeogenesis. For example, it is produced during the decarboxylation of 3-dehydro-4-phosphotetronate by 3-dehydro-4-phosphotetronate decarboxylase (EC 4.1.2.-), a reaction central to microbial erythronate catabolism . It also equilibrates with glyceraldehyde-3-phosphate (G3P) via triosephosphate isomerase, influencing carbon partitioning between lipid and carbohydrate metabolism .

Advanced Research Questions

Q. How can equilibrium constants for enzymatic reactions involving glycerone phosphate(2-) be experimentally determined?

Equilibrium constants (e.g., Keq = 0.083 for L-rhamnulose 1-phosphate cleavage to glycerone phosphate) are measured using <sup>31</sup>P-NMR or enzymatic assays under controlled pH (7.2–7.7) and temperature (298.15–310.15 K). Data from the CRC Handbook of Chemistry and Physics provide reference values for validating experimental setups .

Q. What methodological strategies address contradictions in reported glycerone phosphate(2-) concentrations across studies?

Discrepancies often arise from sample preparation (e.g., phosphatase activity during quenching) or analytical variability. To mitigate this:

  • Standardize quenching protocols with fast-freezing in liquid nitrogen.
  • Validate LC/MS parameters using synthetic standards (e.g., β-glycerophosphate disodium salt hydrate, CAS 154804-51-0) .
  • Perform supplemental literature searches on compound classes (e.g., organophosphates) to contextualize conflicting data .

How can isotope tracing elucidate glycerone phosphate(2-) ’s role in lipid biosynthesis?** <sup>13</sup>C-glucose or <sup>13</sup>C-glycerol tracing, followed by LC/MS analysis, tracks glycerone phosphate(2-) incorporation into triacylglycerols. For example, β-glycerophosphate (a stable analog) is used in cell culture studies to monitor phospholipid remodeling under varying metabolic conditions .

Q. What analytical challenges arise in distinguishing glycerone phosphate(2-) isomers, and how are they resolved?

Isomeric interference (e.g., glycerol-2-phosphate vs. glycerol-3-phosphate) is resolved using chiral chromatography columns or enzymatic specificity. For instance, glycerol-3-phosphate dehydrogenase selectively oxidizes glycerol-3-phosphate, leaving glycerone phosphate(2-) intact for downstream analysis .

Methodological Notes

  • Data Validation : Cross-reference enzyme kinetic data with IUBMB-classified reactions (e.g., EC 4.1.2.17) to ensure alignment with established biochemical pathways .
  • Instrumentation : Prioritize high-resolution mass spectrometers (HRMS) for accurate mass/charge (m/z) discrimination, critical for phosphorylated metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.